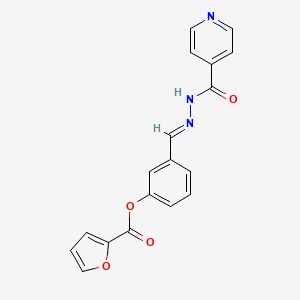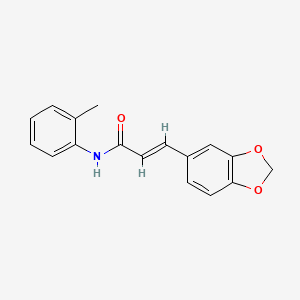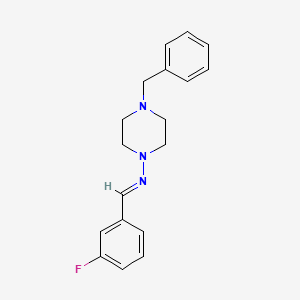
3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic compounds known for their complex synthesis and varied applications in chemistry and materials science. These compounds often contain multiple functional groups, including furan rings, hydrazones, and esters, which can significantly affect their chemical behavior and properties.
Synthesis Analysis
The synthesis of complex organic compounds like “3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate” typically involves multi-step reactions, starting from simpler precursors. For example, the chloromethylation of furan derivatives followed by Friedel–Crafts acylation could be a potential step in synthesizing such compounds. A similar process involving condensation reactions and subsequent cyclization could be employed for the synthesis of related furan-based compounds (Elliott, Janes, & Pearson, 1971).
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their chemical behavior. Techniques such as X-ray crystallography can provide detailed information about the molecular geometry, which in turn affects the compound's reactivity and interactions. The presence of specific functional groups, like hydrazones and esters, influences the molecular conformation and potential intermolecular interactions (Yang, 2007).
Chemical Reactions and Properties
Compounds containing furan rings and hydrazone linkages participate in various chemical reactions, including cycloadditions, condensations, and oxidative annulations. These reactions are often used to further modify the compound or introduce new functional groups. The specific reactivity patterns of these compounds depend on their precise molecular structure and the electronic characteristics of the functional groups present (Chourasiya, Kumar, Vikram, & Tadigoppula, 2023).
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Cobalt(III)-Catalyzed Synthesis of Heterocycles
Cobalt(III) catalysts have been developed for the synthesis of N-aryl-2H-indazoles and furans through C–H bond functionalization, addition, and cyclization cascades. This method, applicable to various aromatic and aliphatic derivatives, demonstrates the potential of cobalt-catalyzed processes for synthesizing complex heterocycles efficiently, highlighting the relevance of compounds with furoate motifs in catalytic applications (Hummel & Ellman, 2014).
Materials Science
Polyhydroxyalkanoates (PHAs) for Tissue Engineering
Polyhydroxyalkanoates, including compounds with furoate units, have been extensively studied for their biodegradability and thermoprocessability, making them attractive as biomaterials in tissue engineering. PHAs have been utilized in developing medical devices and scaffolds for tissue regeneration, indicating the potential biomedical applications of furoate-containing polymers (Chen & Wu, 2005).
Liquid Crystals with Heterocyclic Moieties
Studies on liquid crystalline compounds containing 1,2,4-triazole and isonicotinic acid, along with central linkages and lateral substitution, demonstrate the impact of heterocyclic moieties on the thermal and mesophase behavior of materials. This research underscores the significance of incorporating heterocyclic groups, such as those in "3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate," for designing advanced materials with specific thermal and optical properties (Thaker & Patel, 2009).
Propiedades
IUPAC Name |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17(14-6-8-19-9-7-14)21-20-12-13-3-1-4-15(11-13)25-18(23)16-5-2-10-24-16/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCVQDQWIWZUAQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)C=NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)/C=N/NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)



![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)
![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)
![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)